molecular formula C21H20N4O4S2 B11054200 N-methyl-8-(morpholin-4-yl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide

N-methyl-8-(morpholin-4-yl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide

Cat. No.: B11054200
M. Wt: 456.5 g/mol
InChI Key: WHDWHNZFBWTQLQ-UHFFFAOYSA-N
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Description

N-METHYL-8-(4-MORPHOLINYL)-5-OXO-N-PHENYL-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLINE-7-SULFONAMIDE is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline ring, and the presence of a morpholine and sulfonamide group. These structural features contribute to its diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-8-(4-MORPHOLINYL)-5-OXO-N-PHENYL-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLINE-7-SULFONAMIDE typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Quinazoline Ring: The quinazoline ring is often formed by the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Fusion of Thiazole and Quinazoline Rings: The thiazole and quinazoline rings are fused together through a condensation reaction involving appropriate intermediates.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through sulfonation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-8-(4-MORPHOLINYL)-5-OXO-N-PHENYL-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLINE-7-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the thiazole and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-METHYL-8-(4-MORPHOLINYL)-5-OXO-N-PHENYL-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLINE-7-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-METHYL-8-(4-MORPHOLINYL)-5-OXO-N-PHENYL-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLINE-7-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazoloquinazolines: Compounds with similar thiazole and quinazoline ring structures.

    Morpholine Derivatives: Compounds containing the morpholine group.

    Sulfonamides: Compounds with the sulfonamide functional group.

Uniqueness

N-METHYL-8-(4-MORPHOLINYL)-5-OXO-N-PHENYL-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLINE-7-SULFONAMIDE is unique due to its combination of structural features, which contribute to its diverse chemical and biological activities

Properties

Molecular Formula

C21H20N4O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

N-methyl-8-morpholin-4-yl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide

InChI

InChI=1S/C21H20N4O4S2/c1-23(15-5-3-2-4-6-15)31(27,28)19-13-16-17(14-18(19)24-7-10-29-11-8-24)25-9-12-30-21(25)22-20(16)26/h2-6,9,12-14H,7-8,10-11H2,1H3

InChI Key

WHDWHNZFBWTQLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CS4)N5CCOCC5

Origin of Product

United States

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